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Compound of Interest

Compound Name: Methyl (E)-4-decenoate

CAS No.: 93979-14-7

Cat. No.: B1599871

Get Quote

Executive Summary
Methyl (E)-4-decenoate (CAS 93979-14-7) represents a critical structural pivot point in the

study of medium-chain fatty acid esters. While often overshadowed by its polyunsaturated

derivatives—such as the Brown Marmorated Stink Bug (BMSB) pheromone methyl

(E,E,Z)-2,4,6-decatrienoate—the mono-unsaturated

system offers a unique window into olfactory receptor specificity.

This guide objectively compares Methyl (E)-4-decenoate against its geometric isomer (Z-form)

and its conjugated biological relatives. The data suggests that while the (E)-isomer functions

primarily as a fruit-associated volatile (kairomone), the introduction of specific stereochemistry

and conjugation shifts bioactivity toward intraspecific insect communication (pheromone).

Chemical Identity & Structural Logic[1]
Understanding the bioactivity requires analyzing the spatial arrangement of the carbon chain.

The "kink" introduced by the double bond at Carbon 4 is the primary determinant of receptor fit.
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Compound
Structure
Description

Key Feature Primary Bioactivity

Methyl (E)-4-

decenoate

Trans-double bond at

C4

Linear, extended

chain geometry

Kairomone:

Fruity/Pear odor;

attractant for fruit-

feeding insects.

Methyl (Z)-4-

decenoate
Cis-double bond at C4 "Bent" chain geometry

Odorant: Distinct

"fishy" or "green"

notes; lower olfactory

threshold in some

species.

Methyl (E,E,Z)-2,4,6-

decatrienoate

Conjugated triene

system

Rigid, planar electron

system

Pheromone:

Aggregation signal for

Halyomorpha halys

(BMSB).

Methyl Decanoate Saturated chain Flexible, lipophilic

Baseline: General

ester odor; low

specific bioactivity.

Comparative Bioactivity Analysis
Olfactory Profile & Receptor Binding
The stereochemistry of the

position acts as a binary switch for olfactory perception.

The (E)-Isomer Advantage: The trans configuration of Methyl (E)-4-decenoate mimics the

extended chain of saturated fatty acids but with increased electron density at C4. This allows

it to bind to "generalist" fruit receptors (kairomonal response).

The (Z)-Isomer Shift: The cis configuration creates a significant steric bend. In sensory

panels and GC-Olfactometry, this shift often introduces "fatty" or "fishy" off-notes,

distinguishing it from the clean "pear-like" aroma of the (E)-isomer.
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Pheromonal Synergism vs. Antagonism
In the context of Halyomorpha halys (BMSB) management, Methyl (E)-4-decenoate is

evaluated not as a primary attractant, but as a synergist or contaminant.

Primary Agonist: Methyl (E,E,Z)-2,4,6-decatrienoate (MDT).[1]

Role of (E)-4-decenoate: Research indicates that mono-unsaturated precursors often have

weak to neutral attraction when used alone. However, their presence as impurities in

synthetic MDT must be controlled. High concentrations of non-conjugated analogs can

compete for Odorant Binding Proteins (OBPs), potentially dampening the trap catch efficacy.

Quantitative Property Comparison

Property
Methyl (E)-4-
decenoate

Methyl (Z)-4-
decenoate

Methyl
(E,E,Z)-2,4,6-
decatrienoate

LogP (Lipophilicity) ~3.91 ~3.91

~3.6 (Lower due to

polarity of

conjugation)

Vapor Pressure

(25°C)
0.057 hPa 0.138 hPa

Lower (Higher

MW/Rigidity)

Odor Character Fruity, Pear, Waxy
Green, Fishy, Mango-

skin

Pungent, Specific

Pheromonal

Metabolic Stability
Moderate (Esterase

sensitive)
Moderate

Low (Oxidation

sensitive)

Mechanism of Action: The Signal Transduction
Pathway
The bioactivity difference stems from how these ligands interact with the insect olfactory

system. The (E)-isomer likely binds to broadly tuned receptors (ORs) associated with food

finding, whereas the conjugated trienoate binds to highly specific pheromone receptors (PRs).
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Figure 1: Differential signal transduction. The (E)-4-decenoate targets generalist food

receptors, while the conjugated analog targets specific pheromone receptors.

Experimental Protocols
To validate the bioactivity differences, the following self-validating workflows are recommended.

Protocol A: Stereoselective Synthesis & Purification
Objective: Obtain >98% pure isomers to prevent cross-contamination results.

Reagents: Use 1-bromo-3-hexene (E or Z specific) and methyl 4-bromo-butyrate.

Coupling: Grignard reaction or Wittig olefination (using propyl triphenylphosphonium bromide

and methyl 4-oxobutyrate).

Critical Step: Wittig reactions often yield E/Z mixtures.

Purification (The Validator):

Use Silver Nitrate (AgNO3) impregnated Silica Gel Chromatography.

Reasoning: Ag+ ions complex differently with cis (Z) and trans (E) double bonds due to

steric accessibility. The (Z)-isomer generally elutes slower than the (E)-isomer.

QC: Verify via GC-MS. The (Z)-isomer typically has a slightly lower Retention Index (RI) on

polar columns (e.g., DB-Wax).
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Protocol B: Y-Tube Olfactometer Bioassay
Objective: Quantify behavioral attraction (Attraction Index).

Setup: Glass Y-tube (20mm diameter), airflow 1.0 L/min, filtered/humidified air.

Stimulus:

Arm A: 10 µg Methyl (E)-4-decenoate on filter paper.

Arm B: Solvent control (Hexane).

Subject: Adult Halyomorpha halys (starved 24h).

Procedure: Release insect at stem. Record choice when insect crosses 3cm into an arm and

stays >15s.

Calculation:

Where

= Treatment arm count,

= Control arm count.

Self-Validation: Run "blank vs blank" trials first. AI must be

to validate system symmetry.

Workflow Visualization
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Figure 2: Experimental workflow ensuring isomer purity before bioactivity testing.

Conclusion
Methyl (E)-4-decenoate serves as a vital reference standard in chemical ecology. While it

lacks the potent aggregation activity of the conjugated Methyl (E,E,Z)-2,4,6-decatrienoate, its

specific "fruity" olfactory profile contrasts sharply with the "fishy" notes of its (Z)-isomer. For
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researchers, ensuring stereochemical purity via Silver Nitrate chromatography is the single

most critical factor in obtaining reproducible bioactivity data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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